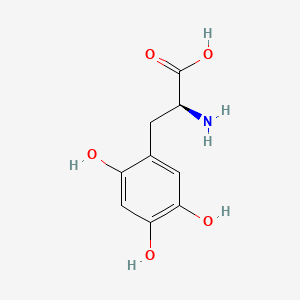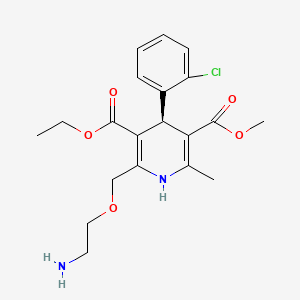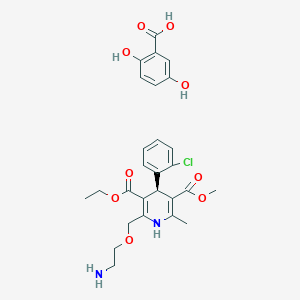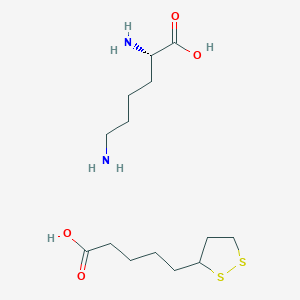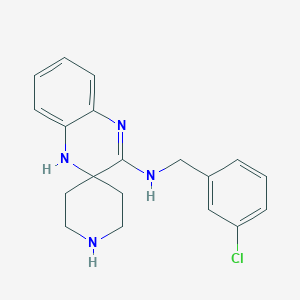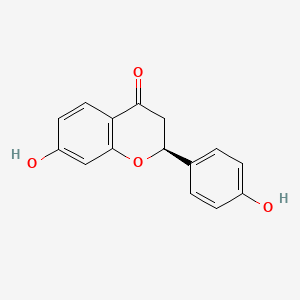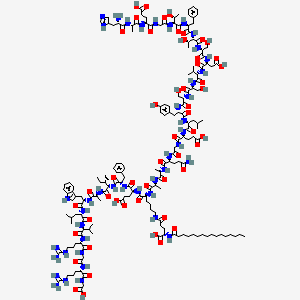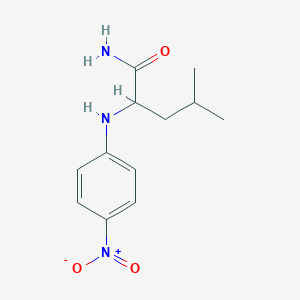
L-Leucine-p-nitroanilide
Overview
Description
L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.
Mechanism of Action
Target of Action
L-Leucine-p-nitroanilide (H-LEU-PNA) primarily targets aminopeptidases , specifically leucine aminopeptidase (LAP) . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. LAP specifically cleaves leucine residues.
Mode of Action
H-LEU-PNA acts as a substrate for LAP . When LAP encounters H-LEU-PNA, it cleaves the bond between the leucine and p-nitroaniline moieties . This cleavage results in the release of the yellow chromophore p-nitroaniline, which can be detected spectrophotometrically at 405 nm .
Result of Action
The cleavage of H-LEU-PNA by LAP results in the release of p-nitroaniline . This can be used as a measure of LAP activity, making H-LEU-PNA a useful tool for studying the role of LAP in various biological processes and disease states .
Action Environment
The activity of H-LEU-PNA, like that of many other biochemical compounds, can be influenced by various environmental factors. For instance, the activity of LAP, and thus the effectiveness of H-LEU-PNA as a substrate, can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of H-LEU-PNA may be affected by factors such as temperature and pH, and it should be stored in a cool, dry place to maintain its integrity .
Biochemical Analysis
Biochemical Properties
L-Leucine-p-nitroanilide interacts with various enzymes, proteins, and other biomolecules. It is a substrate for leucine aminopeptidase (LAP), an enzyme that catalyzes the hydrolysis of leucine residues from the N-terminal end of peptides . The compound is also used in an ELISA assay to detect the biological functionality of chicken aminopeptidase produced by E. coli .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for aminopeptidases. These enzymes play a crucial role in protein turnover, peptide processing, and cellular homeostasis
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with aminopeptidases. When this compound is hydrolyzed by these enzymes, it yields L-leucine and p-nitroaniline . This reaction is used to measure the activity of aminopeptidases, providing insights into protein turnover and peptide processing within cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of aminopeptidases . These enzymes play a crucial role in protein metabolism, specifically in the removal of amino acids from the N-terminus of proteins and peptides
Properties
IUPAC Name |
4-methyl-2-(4-nitroanilino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEQEPUANFBFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4178-93-2 | |
| Record name | L-Leucine-p-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004178932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-Leucine-p-nitroanilide acts as a substrate for aminopeptidases. These enzymes cleave the peptide bond between the leucine and p-nitroaniline moieties. [] This interaction mimics the natural process of aminopeptidases cleaving N-terminal amino acids from peptides and proteins. []
A: The release of p-nitroaniline, a yellow-colored product, allows for the direct spectrophotometric measurement of aminopeptidase activity. [] This property makes this compound a valuable tool for studying the kinetics and inhibition of aminopeptidases. []
A: The molecular formula of this compound is C12H17N3O3. It has a molecular weight of 251.28 g/mol. []
A: Research indicates that this compound can be used in aqueous mixed-solvent systems containing methanol, ethanol, dimethyl sulfoxide, and dimethylformamide. [, ] This expands its application in cryoenzymological studies at subzero temperatures. []
A: this compound is widely used to: * Determine kinetic parameters (Km, Vmax) of aminopeptidases. [, ] * Screen and evaluate the potency of potential aminopeptidase inhibitors. [, ] * Study the substrate specificity of different aminopeptidases. [, ] * Investigate the effects of metal ions and other factors on enzyme activity. [, ]
A: Aminopeptidases exhibit varying degrees of specificity towards this compound. Some, like the enzyme from Mycoplasma salivarium, show a preference for N-terminal leucine residues, while others might have different substrate preferences. []
A: Yes, factors like pH, temperature, metal ions, and specific inhibitors can significantly influence the hydrolysis of this compound by aminopeptidases. [, , ] For example, the Aeromonas proteolytica aminopeptidase's activity can be enhanced by the presence of cobalt ions. []
A: Yes, DFT-based conformational analysis has been used to understand the substrate incorporation mode of this compound in aminopeptidase mimics. These studies shed light on the role of the Zn-OH nucleophile and potential general acid/base catalysts within the enzyme active site. []
A: While the provided research primarily focuses on this compound, some studies highlight the impact of substrate modifications. For instance, the presence of an N-terminal arginine instead of leucine renders the substrate inactive with the aminopeptidase from Micrococcus sp. LL3. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


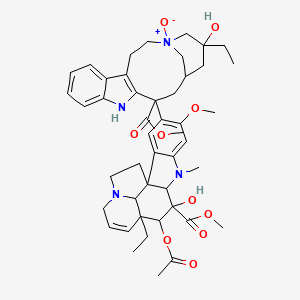
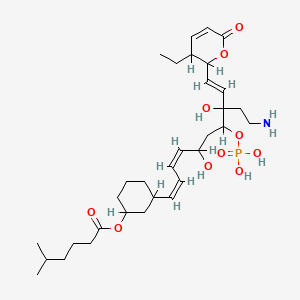
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)
